molecular formula C18H20F3N5O2 B2766740 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034438-81-6

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2766740
CAS No.: 2034438-81-6
M. Wt: 395.386
InChI Key: IPJZSJRUZWFZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of TLR/IL-1R signaling in a range of autoimmune, inflammatory, and oncological contexts. Its mechanism of action involves binding to the ATP-binding site of IRAK4, thereby blocking the phosphorylation and activation of downstream effectors like IRAK1 and dampening the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research utilizing this inhibitor has been instrumental in elucidating the pathophysiological role of IRAK4 in diseases like rheumatoid arthritis and psoriasis. Furthermore, its application extends to oncology, particularly in the study of hematological malignancies. Preclinical studies have demonstrated that targeting IRAK4 can induce apoptosis and overcome resistance to Bruton's tyrosine kinase (BTK) inhibitors in ABC-subtype diffuse large B-cell lymphoma and other MYD88-mutant cancers . The compound's high selectivity and potency make it an invaluable asset for dissecting complex signaling pathways in innate immunity and for validating IRAK4 as a therapeutic target in ongoing drug discovery efforts.

Properties

IUPAC Name

2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-11-23-14(18(19,20)21)10-15(24-11)26-8-5-12(6-9-26)25-16(27)13-4-3-7-22-17(13)28-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJZSJRUZWFZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H19F3N6O\text{C}_{16}\text{H}_{19}\text{F}_3\text{N}_6\text{O}

Key Properties

PropertyValue
Molecular Weight368.36 g/mol
CAS Number2034465-50-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of the piperidine ring and the introduction of the pyrimidine moiety. The final step often involves coupling with a nicotinamide derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways. It is hypothesized to inhibit certain kinases associated with tumor growth and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines:

  • IC50 Values : The compound exhibits IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity.
Cell LineIC50 (μM)
A549 (Lung)0.126
MDA-MB-231 (Breast)0.050
NCI-H1975 (Lung)0.013

These values suggest that modifications to the core structure can enhance efficacy against specific cancer types.

Case Studies

  • Study on EGFR Inhibition : A study evaluated the effects of similar pyrimidine-based compounds on EGFR kinase inhibition, finding that modifications similar to those in our compound led to enhanced selectivity and potency against tumor cells .
  • Xenograft Model : In vivo studies using Karpas-422 xenograft models demonstrated robust antitumor effects when dosed at 160 mg/kg BID, indicating significant therapeutic potential .
  • Selectivity for Cancer Cells : Research has shown that compounds with similar structures exhibit a marked preference for cancer cells over non-cancerous cells, demonstrating a favorable therapeutic window .

Scientific Research Applications

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, the compound showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM and against HCT116 colon cancer cells with an IC50 value of 5.3 µM. The following table summarizes these findings:

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3

These results indicate that modifications to the benzamide structure can enhance anticancer properties, making this compound a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Preliminary investigations suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies indicated a reduction in TNF-alpha and IL-6 production in macrophage cell lines treated with the compound:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This profile indicates promising anti-inflammatory potential, warranting further exploration in therapeutic contexts.

Antimicrobial Activity

Some derivatives of compounds with similar structures have shown efficacy against bacterial strains, suggesting that this compound could also possess antimicrobial properties.

Synthetic Methods

The synthesis of 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:

  • Preparation of the Piperidine Ring : This is the foundational step where piperidine is synthesized.
  • Introduction of the Pyrimidine Moiety : The pyrimidine structure is then incorporated into the piperidine framework.
  • Coupling with the Benzamide Group : The final step involves linking the benzamide moiety to complete the synthesis.

Key reagents include methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, and piperidine, often carried out under inert atmospheres like nitrogen or argon at elevated temperatures.

In Vivo Studies on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential as a lead compound for developing new anticancer therapies.

Safety and Toxicity Assessments

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several patented JAK inhibitors and nicotinamide derivatives. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight (Free Base) Therapeutic Target/Activity References
2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide Nicotinamide core, 2-methoxy pyridine, trifluoromethylpyrimidine-piperidine linker. ~553 (estimated) Undisclosed (research chemical)
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Azetidine core, pyrrolopyrimidine-piperidine linker, trifluoromethyl and fluoro substituents. 553.51 JAK1/JAK2 inhibitor (inflammatory, autoimmune diseases)
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide core, 5-methoxy pyridine, trimethylsilyl substituent. ~330 (estimated) Research chemical (no disclosed target)
Ortho-methyl methoxyacetyl fentanyl Piperidine core, phenylacetamide, methoxyacetyl substituent. ~380 (estimated) Opioid receptor agonist (analgesic)

Key Findings

JAK Inhibitor Analogues: The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-...}acetonitrile (MW 553.51) shares a trifluoromethylpyrimidine-piperidine motif with the target compound. However, the JAK inhibitor incorporates a pyrrolo[2,3-d]pyrimidine group and an azetidine ring, which enhance binding to the JAK ATP-binding pocket . In contrast, the target compound lacks these features, suggesting divergent biological targets.

The trimethylsilyl group may improve membrane permeability but complicates metabolic stability .

Opioid Analogues :
Compounds like ortho-methyl methoxyacetyl fentanyl (MW ~380) highlight the versatility of the piperidine scaffold. However, their phenylacetamide substituents prioritize µ-opioid receptor binding, whereas the target compound’s nicotinamide and pyrimidine groups likely favor kinase or enzyme interactions .

Q & A

What are the common synthetic routes for synthesizing 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide?

Basic
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and piperidine intermediates. Key steps include:

  • Nucleophilic substitution : The trifluoromethyl pyrimidine core is synthesized via halogen exchange reactions using reagents like CuI or Pd catalysts to introduce the trifluoromethyl group .
  • Coupling reactions : The nicotinamide moiety is attached to the piperidine ring via amide bond formation, often employing coupling agents such as HATU or EDCI in anhydrous DMF .
  • Protection/deprotection strategies : Tert-butyl or carbamate groups may protect reactive amines during synthesis, followed by acidic or basic cleavage .
    Purification is achieved using column chromatography (silica gel, gradient elution) or recrystallization .

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration. For example, the 2-methoxy group on nicotinamide appears as a singlet (~δ 3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

Advanced
Key strategies include:

  • Structural modifications : Introducing solubilizing groups (e.g., PEG chains) on the piperidine nitrogen or replacing the methoxy group with polar substituents to enhance aqueous solubility .
  • Prodrug design : Masking the amide group as an ester or carbamate to improve oral bioavailability, followed by enzymatic cleavage in vivo .
  • Formulation optimization : Use of lipid-based carriers (e.g., liposomes) or co-solvents (e.g., cyclodextrins) to increase plasma stability .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrimidine ring) and guide deuteration or fluorination .

How can contradictory data in biological activity reports be resolved?

Advanced
Methodological approaches to address discrepancies:

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal assays : Validate target engagement using Surface Plasmon Resonance (SPR) alongside enzymatic assays to confirm binding affinity .
  • Structural analogs : Compare activity of derivatives to isolate critical pharmacophores. For example, replacing the trifluoromethyl group with chlorine may reveal steric vs. electronic effects .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .

What computational methods predict the binding affinity of this compound with target enzymes?

Advanced
Computational strategies include:

  • Molecular docking (AutoDock Vina, Glide) : Models interactions between the compound’s pyrimidine ring and kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) are prioritized for mutagenesis validation .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assesses binding stability over time, focusing on hydrogen bonds with backbone carbonyls and hydrophobic interactions with the trifluoromethyl group .
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes (e.g., methoxy vs. ethoxy) on binding energy to guide SAR .

What are the key structural features influencing this compound’s biological activity?

Basic
Critical motifs include:

  • Trifluoromethylpyrimidine : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Piperidine linker : Provides conformational flexibility for target engagement while maintaining rigidity via N-substitution .
  • 2-Methoxy-nicotinamide : Participates in hydrogen bonding with catalytic lysine residues in kinase active sites .
  • Amide bond : Stabilizes the bioactive conformation and resists proteolytic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.